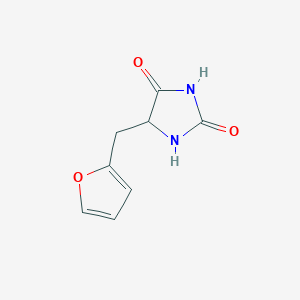5-(Furan-2-ylmethyl)imidazolidine-2,4-dione
CAS No.: 4349-14-8
Cat. No.: VC18755024
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4349-14-8 |
|---|---|
| Molecular Formula | C8H8N2O3 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 5-(furan-2-ylmethyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C8H8N2O3/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H2,9,10,11,12) |
| Standard InChI Key | QQJIYYYTWUDJTM-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CC2C(=O)NC(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-(furan-2-ylmethyl)imidazolidine-2,4-dione, reflecting its hydantoin backbone (imidazolidine-2,4-dione) substituted at the 5-position with a furan-2-ylmethyl group . Its molecular formula, , was confirmed via high-resolution mass spectrometry and computational methods .
Structural Representation
The compound’s structure comprises:
-
A hydantoin ring (imidazolidine-2,4-dione), a five-membered ring containing two nitrogen atoms and two ketone groups.
-
A furan-2-ylmethyl substituent attached to the hydantoin’s 5-position, introducing aromatic and electron-rich characteristics .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 180.16 g/mol | |
| SMILES | ||
| InChIKey | QQJIYYYTWUDJTM-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-(furan-2-ylmethyl)imidazolidine-2,4-dione typically involves alkylation of hydantoin with a furfuryl halide or related electrophile. A representative method, adapted from patent literature , proceeds as follows:
-
Generation of a Hydantoin Enolate:
Hydantoin is treated with a strong base (e.g., lithium diisopropylamide, LDA) in tetrahydrofuran (THF) at −78°C to form a reactive enolate. -
Alkylation with 2-Furfuryl Bromide:
The enolate undergoes nucleophilic substitution with 2-furfuryl bromide, introducing the furan-containing side chain. -
Acid Workup and Purification:
The reaction mixture is quenched with aqueous acid, and the product is isolated via extraction and recrystallization.
This method yields moderate to high purity (≥95%) as verified by HPLC . Alternative approaches include:
-
Ugi Multicomponent Reactions: Combining furfural derivatives, amines, and isocyanides to form hydantoin analogs.
-
Enzymatic Cyclization: Using hydantoinases to catalyze ring closure in aqueous media.
Optimization Challenges
Key challenges in synthesis include:
-
Regioselectivity: Ensuring alkylation occurs exclusively at the hydantoin’s 5-position.
-
Side Reactions: Minimizing furan ring oxidation under basic conditions .
Physicochemical Properties
Solubility and Stability
5-(Furan-2-ylmethyl)imidazolidine-2,4-dione is sparingly soluble in water (<1 mg/mL at 25°C) but exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . The compound is stable under ambient conditions but may degrade upon prolonged exposure to light or strong acids/bases.
Thermal Properties
Differential scanning calorimetry (DSC) of similar hydantoins reveals melting points between 180–220°C , suggesting this compound likely decomposes rather than melts sharply.
Biological Activity and Applications
Anticancer and Anti-inflammatory Activity
Hydantoins with aromatic substituents exhibit:
-
Antiproliferative Effects: Inhibition of cancer cell lines (e.g., MCF-7, HeLa) via interference with DNA synthesis.
-
Cytokine Modulation: Suppression of TNF-α and IL-6 in murine macrophages.
These findings suggest potential therapeutic applications for 5-(furan-2-ylmethyl)imidazolidine-2,4-dione, though empirical validation is required.
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold is a candidate for drug discovery programs targeting:
-
Neurological Disorders: Hydantoins are established anticonvulsants (e.g., phenytoin).
-
Antimicrobial Agents: Furan-containing compounds often exhibit antibacterial and antifungal properties.
Material Science
Furan-hydantoin hybrids could serve as:
-
Ligands in Coordination Chemistry: Due to their multiple oxygen and nitrogen donor atoms.
-
Monomers for Biodegradable Polymers: Leveraging furan’s renewable feedstock potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume